molecular formula C19H25NO2 B14396767 1-(8-Hydroxyquinolin-7-YL)decan-1-one CAS No. 88559-38-0

1-(8-Hydroxyquinolin-7-YL)decan-1-one

Cat. No.: B14396767
CAS No.: 88559-38-0
M. Wt: 299.4 g/mol
InChI Key: OGIBAVUKKUCBMR-UHFFFAOYSA-N
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Description

1-(8-Hydroxyquinolin-7-YL)decan-1-one is a compound that incorporates the 8-hydroxyquinoline moiety, which is known for its diverse biological activities The structure consists of a quinoline ring fused to a phenol, with a hydroxyl group at position 8 and a decanone chain at position 1

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(8-Hydroxyquinolin-7-YL)decan-1-one typically involves the formation of the quinoline ring followed by the attachment of the decanone chain. One common method is the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent. The hydroxyl group can be introduced via selective hydroxylation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(8-Hydroxyquinolin-7-YL)decan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

    Reduction: The carbonyl group in the decanone chain can be reduced to form alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur at the quinoline ring, particularly at positions 5 and 7.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogens (Br₂, Cl₂), nitrating agents (HNO₃).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated quinoline derivatives.

Scientific Research Applications

1-(8-Hydroxyquinolin-7-YL)decan-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(8-Hydroxyquinolin-7-YL)decan-1-one involves its ability to chelate metal ions, which can inhibit various enzymes and biological pathways. The compound can also interact with DNA and proteins, leading to its antimicrobial and anticancer effects. The hydroxyl group at position 8 plays a crucial role in its biological activity by facilitating these interactions .

Comparison with Similar Compounds

Similar Compounds

    8-Hydroxyquinoline: The parent compound with similar biological activities.

    5-Nitro-8-hydroxyquinoline: Known for its antimicrobial properties.

    8-Hydroxyquinoline-5-sulfonic acid: Used in analytical chemistry for metal ion detection.

Uniqueness

1-(8-Hydroxyquinolin-7-YL)decan-1-one is unique due to the presence of the decanone chain, which can enhance its lipophilicity and potentially improve its bioavailability and interaction with biological membranes. This structural modification can lead to distinct pharmacokinetic and pharmacodynamic properties compared to other 8-hydroxyquinoline derivatives .

Properties

CAS No.

88559-38-0

Molecular Formula

C19H25NO2

Molecular Weight

299.4 g/mol

IUPAC Name

1-(8-hydroxyquinolin-7-yl)decan-1-one

InChI

InChI=1S/C19H25NO2/c1-2-3-4-5-6-7-8-11-17(21)16-13-12-15-10-9-14-20-18(15)19(16)22/h9-10,12-14,22H,2-8,11H2,1H3

InChI Key

OGIBAVUKKUCBMR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(=O)C1=C(C2=C(C=CC=N2)C=C1)O

Origin of Product

United States

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